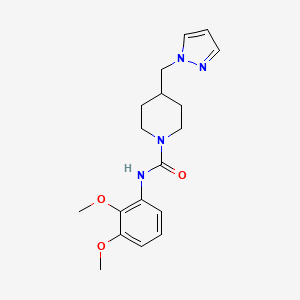
4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide, also known as PDP or PDP-1, is a chemical compound that has been widely studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Molecular Interaction with the CB1 Cannabinoid Receptor
The antagonist 4-((1H-pyrazol-1-yl)methyl)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide has shown potent and selective antagonistic properties for the CB1 cannabinoid receptor. The compound, through various conformations and interactions, has been proposed to play a dominant role in steric binding with the receptor, potentially contributing to antagonist activity or inverse agonist activity based on its interaction with the receptor (Shim et al., 2002).
Metabolism of Diarylpyrazoles
Diarylpyrazoles, which are structurally related to this compound, have been studied for their metabolism. These compounds have shown antagonist properties toward cannabinoid receptors and are metabolized with structural modifications predominantly on the terminal group of the 3-substituent (Zhang et al., 2005).
Synthesis for PET Imaging of Cerebral Cannabinoid Receptor
Analogues of this compound have been synthesized for potential use as radioligands in PET imaging of the cerebral cannabinoid receptor. These analogues have shown a combination of higher binding affinity and lower lipophilicity, making them promising candidates for imaging studies (Fan et al., 2006).
Synthesis for Imaging of IRAK4 Enzyme in Neuroinflammation
The compound and its related analogues have been explored for potential use as PET agents in imaging IRAK4 enzyme in neuroinflammation contexts. The synthesis process involves several steps, leading to compounds with high radiochemical purity and specific activity (Wang et al., 2018).
X-ray Structure Characterisation of Novel Pyrazole Carboxamide Derivatives
Pyrazole carboxamide derivatives, structurally related to this compound, have been synthesized and characterized, including X-ray crystal analysis. This provides insights into the structural aspects and potential biological interactions of these compounds (Lv et al., 2013).
Synthesis and Biological Evaluation of CB2 Cannabinoid Ligand Analogues
Analogues of the CB2 cannabinoid ligand structurally related to this compound have been synthesized and evaluated for cannabinoid receptor affinity. This research sheds light on the therapeutic potential and receptor interactions of these compounds (Murineddu et al., 2006).
Propriétés
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-6-3-5-15(17(16)25-2)20-18(23)21-11-7-14(8-12-21)13-22-10-4-9-19-22/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHBHTCUGXDYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)
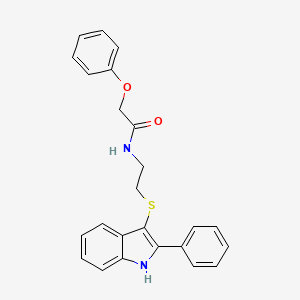
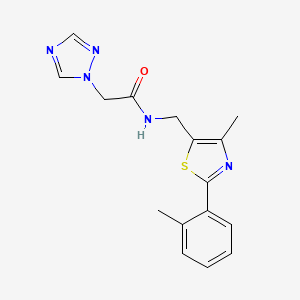
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide](/img/structure/B2798954.png)
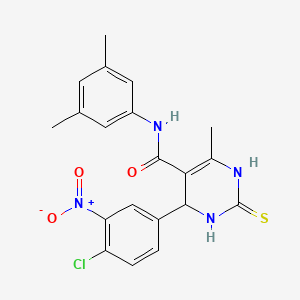
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)
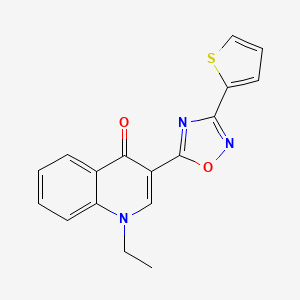
![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)
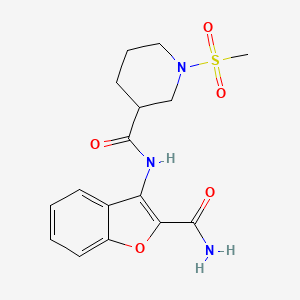
![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)
![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

